molecular formula C14H18BrNO B13935261 3-bromo-N-(cyclohexylmethyl)benzamide CAS No. 872212-39-0

3-bromo-N-(cyclohexylmethyl)benzamide

Cat. No.: B13935261
CAS No.: 872212-39-0
M. Wt: 296.20 g/mol
InChI Key: QMCHRNZNTUTCHF-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclohexylmethyl)benzamide is an organic compound with the molecular formula C14H18BrNO It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a cyclohexylmethyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclohexylmethyl)benzamide typically involves the bromination of N-(cyclohexylmethyl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclohexylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-(cyclohexylmethyl)-3-aminobenzamide, N-(cyclohexylmethyl)-3-thiolbenzamide, etc.

    Reduction: Formation of N-(cyclohexylmethyl)benzylamine or N-(cyclohexylmethyl)benzyl alcohol.

    Oxidation: Formation of N-(cyclohexylmethyl)-3-carboxybenzamide.

Scientific Research Applications

3-Bromo-N-(cyclohexylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclohexylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclohexylmethyl group play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-methylbenzamide
  • 3-Bromo-N,N-dimethylbenzamide
  • 3-Bromo-N-cyclohexylbenzamide

Uniqueness

3-Bromo-N-(cyclohexylmethyl)benzamide is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

CAS No.

872212-39-0

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

3-bromo-N-(cyclohexylmethyl)benzamide

InChI

InChI=1S/C14H18BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,16,17)

InChI Key

QMCHRNZNTUTCHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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